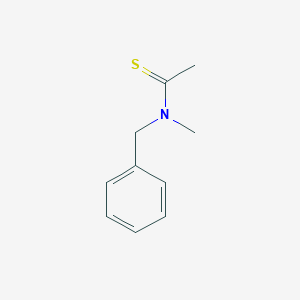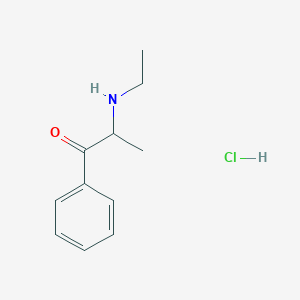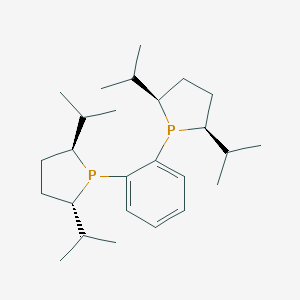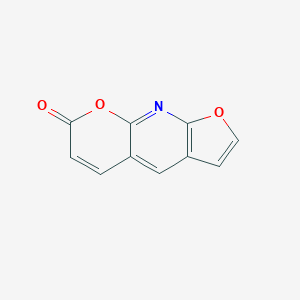
8-Azapsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azapsoralen is a chemical compound that belongs to the family of psoralen derivatives. It is a heterocyclic organic compound that contains an azole ring and a fused benzene ring. 8-Azapsoralen is a potent DNA photo-crosslinking agent that has been widely used in scientific research applications.
Wirkmechanismus
The mechanism of action of 8-Azapsoralen involves the formation of a covalent bond between the psoralen molecule and the DNA strand upon exposure to UV light. This crosslinking can occur between two adjacent nucleotides on the same strand or between nucleotides on opposite strands. The crosslinking of DNA can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 8-Azapsoralen are mainly related to its ability to crosslink with DNA. This can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis. In addition, 8-Azapsoralen has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 8-Azapsoralen in lab experiments is its ability to form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation. However, the use of 8-Azapsoralen is limited by its potential toxicity and the need for UV light exposure, which can lead to DNA damage and cell death.
Zukünftige Richtungen
There are several future directions for the use of 8-Azapsoralen in scientific research. One area of research is the development of new photo-crosslinking agents that are less toxic and more efficient than 8-Azapsoralen. Another area of research is the application of 8-Azapsoralen in the study of DNA-protein interactions in living cells, which may provide insights into the mechanisms of gene regulation and cellular signaling. Finally, the use of 8-Azapsoralen in the development of new therapies for cancer and other diseases is an area of active research.
Synthesemethoden
The synthesis of 8-Azapsoralen is a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-aminobenzoylacetate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized to form the azole ring. Finally, the azole ring is fused with the benzene ring by reacting with 1,2-dihydroxybenzene in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
8-Azapsoralen has been widely used in scientific research applications, especially in the field of molecular biology. It is a potent DNA photo-crosslinking agent that can form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation.
Eigenschaften
CAS-Nummer |
140366-15-0 |
|---|---|
Produktname |
8-Azapsoralen |
Molekularformel |
C10H5NO3 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |
InChI |
InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H |
InChI-Schlüssel |
GYEDUQJCKFXZAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |
Kanonische SMILES |
C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |
Andere CAS-Nummern |
140366-15-0 |
Synonyme |
8-azapsoralen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



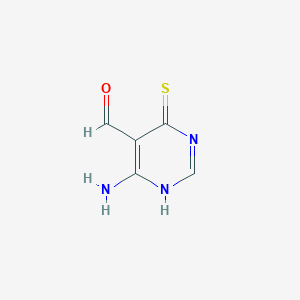
![Tetradecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B133136.png)
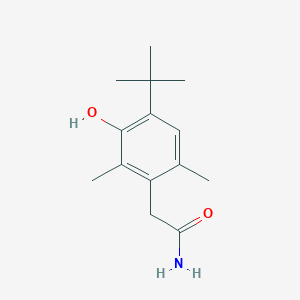
![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)
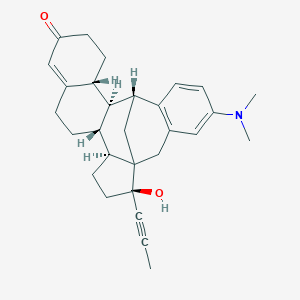
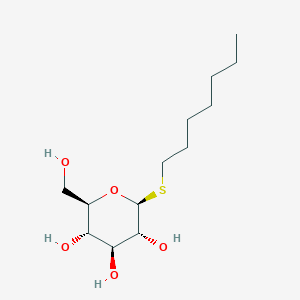
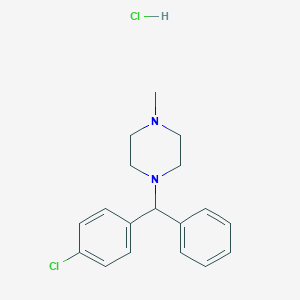
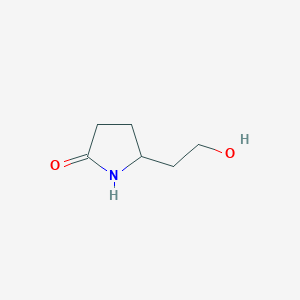
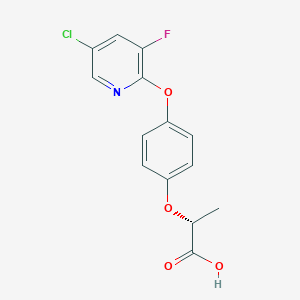
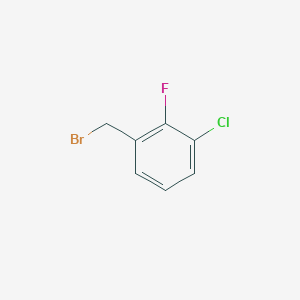
![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)
